Brefeldin A

説明

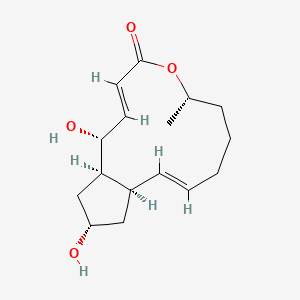

Structure

3D Structure

特性

IUPAC Name |

(1R,2R,3E,7S,11E,13S,15S)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O4/c1-11-5-3-2-4-6-12-9-13(17)10-14(12)15(18)7-8-16(19)20-11/h4,6-8,11-15,17-18H,2-3,5,9-10H2,1H3/b6-4+,8-7+/t11-,12+,13-,14+,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNZDYYTLMIZCT-KQPMLPITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC/C=C/[C@@H]2C[C@@H](C[C@H]2[C@@H](/C=C/C(=O)O1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880041 |

Source

|

| Record name | Brefeldin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20350-15-6, 60132-23-2 |

Source

|

| Record name | Brefeldin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20350-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brefeldin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020350156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brefeldin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | brefeldin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | brefeldin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | brefeldin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | brefeldin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Brefeldin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BREFELDIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG0D35F9K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Brefeldin A: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Brefeldin A (BFA) is a fungal macrocyclic lactone that has become an indispensable tool in cell biology for its potent and reversible inhibition of protein trafficking.[1] It acts as a specific blocker of the anterograde transport pathway, preventing the movement of newly synthesized proteins and lipids from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[2] This guide provides a detailed examination of BFA's mechanism of action, presenting key quantitative data, detailed experimental protocols for its study, and visual diagrams of the molecular pathways and experimental workflows involved.

Core Mechanism of Action

This compound's primary mode of action is the disruption of the COPI-mediated vesicular transport system that connects the ER and the Golgi apparatus.[3][4] This is not achieved by direct interaction with coat proteins, but rather by targeting the activation cycle of a key regulatory GTPase.

Molecular Target: ARF Family GEFs

The principal molecular targets of BFA are a subset of large guanine nucleotide exchange factors (GEFs) for the ADP-ribosylation factor (ARF) family of small GTPases.[5][6] Specifically, BFA-sensitive GEFs include GBF1, BIG1, and BIG2, which contain a conserved catalytic Sec7 domain.[3][6] ARF proteins, particularly ARF1, are molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state.[7][8] The GEFs catalyze the critical exchange of GDP for GTP, thereby activating ARF proteins.[9][10]

Uncompetitive Inhibition and Abortive Complex Stabilization

BFA functions as an uncompetitive inhibitor.[3] It does not bind to the ARF protein or the GEF in isolation. Instead, BFA binds to and stabilizes a transient, abortive intermediate complex formed between the ARF protein in its GDP-bound state and the Sec7 domain of the GEF.[11][12] By binding at this protein-protein interface, BFA effectively freezes the complex, preventing the conformational changes required to release GDP.[11][13] This action traps ARF1 in its inactive state, blocking the entire activation cycle.[7]

Downstream Cellular Consequences

The inhibition of ARF1 activation has immediate and dramatic consequences for cellular architecture and function:

-

Inhibition of COPI Coat Recruitment: Activated, GTP-bound ARF1 is required to recruit the COPI coat protein complex to Golgi membranes.[3][5] By preventing ARF1 activation, BFA leads to the rapid dissociation of COPI coats from the Golgi and the ER-Golgi intermediate compartment (ERGIC).[3][5]

-

Golgi Apparatus Disassembly: The loss of the COPI coat disrupts the structural integrity of the Golgi apparatus. This leads to the formation of long membrane tubules that mediate a massive retrograde (backward) flow of Golgi components into the ER.[14][15] The Golgi cisternae are effectively absorbed by the ER, leading to a "collapsed" phenotype where Golgi-resident proteins are redistributed throughout the ER network.[2][16]

-

Blockade of Anterograde Transport: The disassembly of the Golgi and the halt in COPI vesicle formation create a complete, reversible block in the anterograde (forward) secretory pathway.[1][16][17] Proteins destined for secretion or for localization in post-Golgi compartments accumulate in the ER.[1][2]

-

Induction of ER Stress and Apoptosis: Prolonged treatment with BFA and the resulting accumulation of proteins in the ER can trigger the unfolded protein response (UPR), a cellular stress pathway.[3][7] If the stress is severe or prolonged, this can ultimately lead to the induction of apoptosis.[2]

Quantitative Data

The effective concentration of this compound can vary depending on the cell type and the specific biological question. The following table summarizes key quantitative data reported in the literature.

| Parameter | Cell Line / System | Value | Unit | Reference |

| IC₅₀ (Protein Transport) | HCT 116 (Human Colon Cancer) | 0.2 | µM | [18] |

| Effective Concentration (ER-Golgi Trafficking Inhibition) | Various Cell Lines | 100 | ng/mL | [2] |

| Effective Concentration (Apoptosis Induction) | Various Cell Lines (prolonged treatment) | 10 | µg/mL | [2] |

| Effective Concentration (Golgi Disassembly) | 3T3-L1 Adipocytes | 5 | µg/mL | [6] |

| Effective Concentration (Secretion Inhibition) | Sycamore Maple Suspension Cells | 2.5 - 7.5 | µg/mL | [19] |

Note: this compound Molecular Weight: 280.36 g/mol .[2] To convert µg/mL to µM: µM = (µg/mL / 280.36) * 1000.

Experimental Protocols

Protocol: Inhibition of Protein Secretion for Intracellular Cytokine Staining

This method is widely used in immunology to trap cytokines inside producing cells for detection by flow cytometry.[20][21][22]

-

Cell Preparation and Stimulation:

-

Prepare a single-cell suspension (e.g., peripheral blood mononuclear cells or cultured T cells) at a concentration of 1-2 x 10⁶ cells/mL in complete culture medium.

-

Stimulate the cells with an appropriate agent. For polyclonal T cell activation, a combination of Phorbol 12-Myristate 13-Acetate (PMA) at 50 ng/mL and Ionomycin at 500-1000 ng/mL is commonly used.[23]

-

-

This compound Treatment:

-

Prepare a stock solution of this compound (e.g., 1-10 mg/mL in DMSO or Ethanol).[2][24] Store aliquots at -20°C.

-

Immediately after adding the stimulant, add this compound to the cell culture at a final concentration of 1-10 µg/mL.[24][25] The optimal concentration and timing may require titration. Some protocols suggest adding BFA for the final 4-5 hours of a longer stimulation period.[21][26]

-

Incubate the cells for 4-6 hours at 37°C in a CO₂ incubator.

-

-

Antibody Staining:

-

Harvest the cells and wash with PBS.

-

Perform cell surface marker staining by incubating with fluorochrome-conjugated antibodies for 30 minutes at 4°C.

-

Wash the cells to remove unbound antibodies.

-

-

Fixation and Permeabilization:

-

Resuspend the cells in a fixation/permeabilization buffer (commercially available kits are recommended) and incubate according to the manufacturer's instructions. This step fixes the cells and creates pores in the membranes to allow antibodies to enter.

-

-

Intracellular Staining and Analysis:

-

Wash the cells with a permeabilization/wash buffer.

-

Incubate the cells with fluorochrome-conjugated anti-cytokine antibodies in permeabilization/wash buffer for 30-45 minutes at 4°C.[25]

-

Wash the cells and resuspend in buffer for analysis on a flow cytometer.

-

Protocol: In Vitro Guanine Nucleotide Exchange Factor (GEF) Inhibition Assay

This biochemical assay directly measures the ability of BFA to inhibit the GDP-for-GTP exchange on ARF1 catalyzed by a GEF. The principle is based on the change in fluorescence of a nucleotide analog upon its release from the GTPase.[27]

-

Reagent Preparation:

-

ARF1 Protein: Purified, recombinant ARF1 protein.

-

ARF GEF: Purified, recombinant Sec7 domain of a BFA-sensitive GEF (e.g., GBF1).

-

Fluorescent GDP Analog: N-methylanthraniloyl (mant)-GDP or BODIPY-FL-GDP.

-

Reaction Buffer: Typically includes HEPES, NaCl, MgCl₂, and DTT.

-

GTP: A high concentration of non-fluorescent GTP.

-

Inhibitor: this compound dissolved in DMSO.

-

-

Loading ARF1 with Fluorescent GDP:

-

Incubate ARF1 protein with a 5-fold molar excess of mant-GDP in the absence of Mg²⁺ (using EDTA to chelate any residual Mg²⁺) for 60 minutes at 30°C to allow for nucleotide loading.

-

Stop the loading reaction by adding a final concentration of 5 mM MgCl₂. Remove excess unbound nucleotide using a desalting column.

-

-

GEF Assay Execution:

-

In a 96-well microplate suitable for fluorescence measurements, set up the reaction mixtures.

-

Control Reaction: Add ARF1-mant-GDP and reaction buffer.

-

GEF Activity Reaction: Add ARF1-mant-GDP, ARF GEF, and reaction buffer.

-

Inhibition Reaction: Add ARF1-mant-GDP, ARF GEF, this compound (at various concentrations), and reaction buffer. Include a DMSO-only vehicle control.

-

Place the plate in a fluorescence plate reader pre-warmed to 30°C.

-

-

Data Acquisition and Analysis:

-

Initiate the exchange reaction by adding a high concentration of unlabeled GTP (e.g., 100 µM final concentration) to all wells.

-

Immediately begin monitoring the decrease in fluorescence over time (Excitation ~360nm, Emission ~440nm for mant). The release of fluorescent GDP upon exchange with GTP leads to a signal decrease.

-

Calculate the initial rate of nucleotide exchange for each condition. Plot the rate of exchange against the concentration of this compound to determine the IC₅₀ value.

-

Protocol: Visualizing Golgi Disassembly by Immunofluorescence Microscopy

This protocol allows for the direct visualization of BFA's effect on Golgi morphology.[2][14]

-

Cell Culture and Treatment:

-

Grow adherent cells on glass coverslips to 60-70% confluency.

-

Treat the cells with this compound at a final concentration of 5-10 µg/mL in culture medium. Include an untreated (or vehicle-treated) control coverslip.

-

Incubate for 30-60 minutes at 37°C. The effect is rapid.[14]

-

-

Cell Fixation:

-

Remove the medium and gently wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

-

Permeabilization and Blocking:

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 10 minutes.

-

Wash again with PBS.

-

Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS) for 1 hour.

-

-

Antibody Incubation:

-

Incubate the coverslips with a primary antibody against a Golgi-resident protein (e.g., Giantin, GM130, or RCAS1) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorochrome-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

(Optional) Counterstain nuclei with DAPI or Hoechst.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Image the cells using a fluorescence or confocal microscope. Compare the tight, perinuclear Golgi ribbon structure in control cells with the diffuse, ER-like pattern in BFA-treated cells.

-

Mandatory Visualizations

Signaling Pathway: this compound Mechanism of Action

Caption: The inhibitory pathway of this compound, which stabilizes an abortive ARF1-GDP-GEF complex.

Experimental Workflow: Intracellular Cytokine Staining

References

- 1. invivogen.com [invivogen.com]

- 2. This compound | Cell Signaling Technology [cellsignal.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Inhibition by this compound of a Golgi membrane enzyme that catalyses exchange of guanine nucleotide bound to ARF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel effects of this compound (BFA) in signaling through the insulin receptor (IR) pathway and regulating FoxO1-mediated transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. What are Arf GTPases? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 9. portlandpress.com [portlandpress.com]

- 10. ARF GTPases and their GEFs and GAPs: concepts and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure of ARF1*Sec7 complexed with this compound and its implications for the guanine nucleotide exchange mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound acts to stabilize an abortive ARF-GDP-Sec7 domain protein complex: involvement of specific residues of the Sec7 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Arf, Sec7 and this compound: a model towards the therapeutic inhibition of guanine nucleotide-exchange factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rupress.org [rupress.org]

- 15. Molecular mechanism and functional role of this compound-mediated ADP-ribosylation of CtBP1/BARS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound causes disassembly of the Golgi complex and accumulation of secretory proteins in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound inhibits the formation of constitutive secretory vesicles and immature secretory granules from the trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Differential Modulation of Surface and Intracellular Protein Expression by T Cells after Stimulation in the Presence of Monensin or this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. bdbiosciences.com [bdbiosciences.com]

- 23. researchgate.net [researchgate.net]

- 24. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 25. pubcompare.ai [pubcompare.ai]

- 26. researchgate.net [researchgate.net]

- 27. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]

Brefeldin A: An In-depth Technical Guide to its Effects on Golgi Apparatus and Endoplasmic Reticulum Structure for Researchers and Drug Development Professionals

Abstract

Brefeldin A (BFA), a macrocyclic lactone derived from the fungus Penicillium brefeldianum, is a powerful and widely utilized tool in cell biology research.[1] Its profound and reversible effects on the structure and function of the Golgi apparatus and the endoplasmic reticulum (ER) have made it indispensable for studying protein trafficking and organelle dynamics. This technical guide provides a comprehensive overview of BFA's mechanism of action, its quantifiable effects on cellular structures, and detailed protocols for key experiments. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of BFA's cellular impact.

Introduction

The secretory pathway is a fundamental cellular process responsible for the synthesis, modification, and transport of proteins and lipids. Central to this pathway are the endoplasmic reticulum (ER) and the Golgi apparatus, which work in concert to ensure the proper folding, processing, and delivery of a vast array of molecules. Disruption of this intricate system can lead to various cellular dysfunctions and is implicated in numerous diseases. This compound has emerged as a critical pharmacological agent for dissecting the molecular machinery governing ER-Golgi transport.[1][2] Its primary mode of action involves the inhibition of a key regulatory protein, leading to a dramatic and reversible collapse of the Golgi complex into the ER.[1] This unique property allows for the synchronized study of Golgi disassembly and reassembly, providing invaluable insights into the dynamic nature of this organelle. Furthermore, the accumulation of proteins within the ER following BFA treatment serves as a potent inducer of the Unfolded Protein Response (UPR), offering a model system to investigate cellular stress pathways.[3][4]

Mechanism of Action: Targeting the Arf1 GTPase Cycle

This compound's primary molecular target is a subset of guanine nucleotide exchange factors (GEFs) for the ADP-ribosylation factor (Arf) family of small GTPases, most notably GBF1 (Golgi-specific BFA resistance factor 1).[1][5] Arf proteins, particularly Arf1, are crucial regulators of vesicle formation and trafficking within the Golgi apparatus. They cycle between an inactive GDP-bound state and an active GTP-bound state.

BFA acts as an uncompetitive inhibitor, binding to the transient complex formed between Arf1-GDP and the Sec7 domain of GBF1.[6] This binding event stabilizes the abortive complex, preventing the exchange of GDP for GTP and thereby locking Arf1 in its inactive state.[6][7] The lack of active Arf1-GTP has two major consequences:

-

Inhibition of COPI Coat Recruitment: Active Arf1-GTP is required for the recruitment of the COPI coat protein complex to Golgi membranes.[5] The COPI coat is essential for the budding of retrograde transport vesicles that move material from the Golgi back to the ER and between Golgi cisternae. BFA's inhibition of Arf1 activation prevents COPI coat assembly, leading to a cessation of retrograde vesicle formation.[8]

-

Golgi-ER Fusion: The inhibition of retrograde transport and the subsequent accumulation of SNARE proteins on Golgi membranes are thought to facilitate the fusion of Golgi cisternae with the ER.[1] This results in the characteristic phenotype of BFA treatment: the redistribution of Golgi-resident proteins and lipids into the ER network.[9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reconstitution of this compound–induced Golgi Tubulation and Fusion with the Endoplasmic Reticulum in Semi-Intact Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ojs.srce.hr [ojs.srce.hr]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of cells for transmission electron microscopy ultrastructural analysis [protocols.io]

- 8. Reevaluation of the effects of this compound on plant cells using tobacco Bright Yellow 2 cells expressing Golgi-targeted green fluorescent protein and COPI antisera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Golgi Tubule Traffic and the Effects of this compound Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of Golgi Morphology Using Immunofluorescence and CellProfiler Software - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Target of Brefeldin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brefeldin A (BFA), a macrocyclic lactone isolated from the fungus Eupenicillium brefeldianum, is a potent and widely used tool in cell biology to study protein trafficking and the function of the Golgi apparatus. Its primary molecular target is a class of large guanine nucleotide exchange factors (GEFs) for the ADP-ribosylation factor (ARF) family of small GTPases. Specifically, BFA targets the Sec7 domain of these GEFs, with a particular prominence for Golgi-specific BFA resistance factor 1 (GBF1). BFA does not compete with GTP for binding but rather acts as an uncompetitive inhibitor. It stabilizes the otherwise transient complex between the GEF, ARF1 in its GDP-bound state, and the Sec7 domain. This abortive complex prevents the exchange of GDP for GTP, locking ARF1 in an inactive conformation and thereby inhibiting the formation of COPI-coated vesicles, which are essential for intra-Golgi transport and retrograde transport from the Golgi to the endoplasmic reticulum (ER). The downstream consequences of this inhibition are profound, leading to the rapid disassembly of the Golgi apparatus and the redistribution of Golgi-resident proteins into the ER. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, quantitative data on its effects, and detailed protocols for key experiments used to study its activity.

The Primary Molecular Target: Guanine Nucleotide Exchange Factors (GEFs) for ARF Proteins

The central target of this compound is the Sec7 domain of a subset of guanine nucleotide exchange factors (GEFs) that activate ADP-ribosylation factor 1 (ARF1).[1][2][3][4] In mammalian cells, the most prominent and well-characterized target is Golgi-specific BFA resistance factor 1 (GBF1) .[1][2] Other BFA-sensitive GEFs include BIG1 and BIG2, which are involved in later stages of the secretory pathway.

ARF proteins are key regulators of vesicular transport, cycling between an inactive GDP-bound state and an active GTP-bound state. ARF GEFs catalyze the exchange of GDP for GTP, leading to a conformational change in ARF that promotes its binding to membranes and the recruitment of coat proteins, such as COPI, to initiate vesicle budding.

This compound's mechanism is unique in that it is an uncompetitive inhibitor .[5] It does not bind to either the GEF or ARF1-GDP alone but instead binds to the transient ARF1-GDP-GEF complex, stabilizing it and preventing the dissociation of GDP.[1] This stabilized, inactive complex effectively sequesters the GEF and prevents the activation of ARF1.

Quantitative Data on this compound's Activity

While the qualitative effects of this compound are well-documented, precise quantitative data on its interaction with its target and its cellular effects can be dispersed in the literature. The following tables summarize key quantitative parameters.

| Parameter | Value | Context | Reference |

| IC50 for ATPase Inhibition | 0.2 µM | In HCT 116 cells | [6] |

| Effective Concentration for Golgi Disruption | 1-10 µg/mL (3.57 - 35.7 µM) | In various mammalian cell lines | [7] |

| Inhibition of ARF1 Activation | >90% reduction in active ARF1 | In BON cells after 4 hours of incubation with BFA | [8] |

| BFA Concentration for Golgi Fragmentation | 0.7 µM - 17.8 µM | Concentration-dependent fragmentation in non-adherent WT-MEFs | [9] |

Note: Specific Kd (dissociation constant) for the BFA-ARF1-GBF1 complex and Ki (inhibition constant) for GBF1's GEF activity are not consistently reported in the literature, reflecting the transient and complex nature of the interaction.

Signaling Pathway of this compound Action

The inhibition of ARF1 activation by this compound initiates a cascade of events that disrupt the secretory pathway. The following diagram illustrates this signaling cascade.

Caption: this compound's mechanism of action on the ARF1 activation cycle.

Key Experimental Protocols

In Vivo Assay for ARF1 Activation (GTP-Arf1 Pulldown)

This assay quantifies the amount of active, GTP-bound ARF1 in cells treated with this compound.

Principle: A GST-fusion protein containing the ARF-binding domain of an ARF effector, GGA3 (GST-GGA3-GAT), is used to specifically pull down active ARF1-GTP from cell lysates. The amount of pulled-down ARF1 is then quantified by Western blotting.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., BON cells) and grow to 70-80% confluency. Treat cells with this compound at the desired concentration (e.g., 1-10 µg/mL) for the desired time (e.g., 4 hours). Include a vehicle-treated control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in a buffer containing non-ionic detergent (e.g., 1% Triton X-100), protease inhibitors, and phosphatase inhibitors.

-

Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Pulldown: Incubate the clarified lysates with GST-GGA3-GAT beads for 1-2 hours at 4°C with gentle rotation.

-

Washing: Wash the beads three times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluates and a sample of the total cell lysate (input) by SDS-PAGE and Western blotting using an anti-ARF1 antibody.

-

Quantification: Densitometrically quantify the ARF1 bands in the pulldown and input lanes to determine the relative amount of active ARF1.

Co-Immunoprecipitation of GBF1 and ARF1

This protocol aims to demonstrate the BFA-stabilized interaction between GBF1 and ARF1.

Principle: An antibody against one of the proteins (e.g., GBF1) is used to immunoprecipitate it from cell lysates. The immunoprecipitate is then probed for the presence of the interacting protein (ARF1) by Western blotting.

Protocol:

-

Cell Culture and Treatment: Grow cells and treat with this compound as described above.

-

Cross-linking (Optional but Recommended): To preserve the transient interaction, cells can be treated with a cross-linker like DSP (dithiobis(succinimidyl propionate)) before lysis.

-

Cell Lysis: Lyse cells in a co-immunoprecipitation buffer (e.g., containing 0.5-1% Triton X-100 or NP-40 and protease inhibitors).

-

Pre-clearing: Incubate the lysates with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an anti-GBF1 antibody (or a control IgG) overnight at 4°C. Add protein A/G-agarose beads and incubate for another 1-2 hours.

-

Washing: Wash the beads extensively with co-immunoprecipitation buffer.

-

Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting with antibodies against both GBF1 and ARF1.

Fluorescence Recovery After Photobleaching (FRAP) for GBF1 Dynamics

FRAP is used to study the mobility and membrane association dynamics of fluorescently tagged GBF1 in living cells.

Principle: A region of interest (e.g., the Golgi) in a cell expressing a fluorescently tagged protein (e.g., YFP-GBF1) is photobleached using a high-intensity laser. The recovery of fluorescence in the bleached area over time is monitored, providing information about the protein's mobility and exchange rate between different cellular compartments.

Protocol:

-

Cell Culture and Transfection: Plate cells on glass-bottom dishes and transfect with a plasmid encoding a fluorescently tagged GBF1 (e.g., YFP-GBF1).

-

Live-Cell Imaging Setup: Mount the dish on a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

-

Image Acquisition: Acquire pre-bleach images of the Golgi region in cells expressing YFP-GBF1.

-

Photobleaching: Use a high-intensity laser to bleach the fluorescence in the defined Golgi region.

-

Post-Bleach Image Acquisition: Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached region.

-

Data Analysis: Measure the fluorescence intensity in the bleached region over time. Correct for photobleaching during image acquisition. Plot the normalized fluorescence intensity versus time and fit the data to a kinetic model to determine the mobile fraction and the half-time of recovery (t½).

-

BFA Treatment: To study the effect of BFA, add the compound to the medium and repeat the FRAP experiment. An increase in the t½ and a decrease in the mobile fraction would indicate stabilization of GBF1 on the Golgi membranes.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the effect of this compound on ARF1 activation and Golgi morphology.

Caption: A typical experimental workflow to study this compound's effects.

Conclusion

This compound remains an indispensable tool for cell biologists. Its precise molecular target, the Sec7 domain of ARF GEFs like GBF1, and its unique uncompetitive mechanism of action, provide a powerful means to dissect the intricate processes of vesicular trafficking. A thorough understanding of its molecular interactions, supported by quantitative data and robust experimental protocols, is essential for its effective use in research and for exploring its potential in therapeutic applications. This guide provides a foundational resource for professionals seeking to leverage the power of this compound in their scientific endeavors.

References

- 1. Binding site of this compound at the interface between the small G protein ADP-ribosylation factor 1 (ARF1) and the nucleotide-exchange factor Sec7 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. molbiolcell.org [molbiolcell.org]

- 3. This compound acts to stabilize an abortive ARF-GDP-Sec7 domain protein complex: involvement of specific residues of the Sec7 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Dynamics of GBF1, a this compound-Sensitive Arf1 Exchange Factor at the Golgi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. embopress.org [embopress.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.biologists.com [journals.biologists.com]

Brefeldin A: A Technical Guide to a Powerful Tool in Vesicle Trafficking Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brefeldin A (BFA), a macrocyclic lactone isolated from the fungus Eupenicillium brefeldianum, has become an indispensable tool for cell biologists studying the secretory pathway.[1][2] Its potent, specific, and reversible inhibitory effects on protein transport between the endoplasmic reticulum (ER) and the Golgi apparatus allow for the detailed dissection of vesicle trafficking pathways.[3][4] This in-depth technical guide provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its use, and a summary of its effects on cellular processes, presented in a clear and accessible format for researchers, scientists, and drug development professionals.

Mechanism of Action: A Molecular "Traffic Jam"

This compound's primary mode of action is the inhibition of a specific guanine nucleotide exchange factor (GEF) called GBF1 (Golgi-specific this compound-resistance factor 1).[1][2] GBF1 is responsible for activating the small GTPase, ADP-ribosylation factor 1 (ARF1).[1][5] Activated, GTP-bound ARF1 is crucial for the recruitment of the COPI coat protein complex to Golgi membranes, a critical step in the formation of retrograde transport vesicles (Golgi to ER) and some intra-Golgi vesicles.[2]

BFA acts as an uncompetitive inhibitor, binding to the ARF1-GDP-GBF1 complex and preventing the exchange of GDP for GTP.[6] This stabilization of the inactive ARF1-GDP state leads to a failure in COPI coat recruitment.[2][7] The consequence is a rapid and dramatic disruption of the secretory pathway. Anterograde transport from the ER to the Golgi is blocked, leading to the accumulation of newly synthesized proteins in the ER.[3][8] Concurrently, the inhibition of COPI-mediated retrograde vesicle formation, coupled with ongoing tubulation and fusion events, results in the collapse of the cis- and medial-Golgi cisternae into the ER.[1][9] This "retrograde transport" phenomenon effectively merges the two organelles.[8]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of this compound-induced ER stress and apoptosis by mitochondrial NADP⁺-dependent isocitrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elucidation of this compound-induced ER and Golgi stress responses in Neuro2a cells - ProQuest [proquest.com]

- 4. This compound-regulated retrograde transport into the endoplasmic reticulum of internalised wheat germ agglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reconstitution of this compound–induced Golgi Tubulation and Fusion with the Endoplasmic Reticulum in Semi-Intact Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of this compound on endocytosis, transcytosis and transport to the Golgi complex in polarized MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. portlandpress.com [portlandpress.com]

- 9. selleckchem.com [selleckchem.com]

Brefeldin A: A Technical Guide to its Role in Inducing Endoplasmic Reticulum Stress and the Unfolded Protein Response

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brefeldin A (BFA) is a fungal macrocyclic lactone widely utilized in cell biology research as a potent and reversible inhibitor of intracellular protein transport.[1] Its primary mechanism involves the disruption of vesicle trafficking from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[1][2] This blockade leads to the accumulation of newly synthesized proteins within the ER, causing a state of cellular imbalance known as ER stress.[3][4] To counteract this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). This guide provides an in-depth technical overview of BFA's mechanism of action, its role in triggering ER stress, and the subsequent activation of the three canonical UPR signaling pathways. It includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a comprehensive resource for researchers studying protein trafficking, ER homeostasis, and related disease pathologies.

This compound: Mechanism of Action

This compound's primary cellular target is a guanine nucleotide exchange factor (GEF) known as GBF1 (Golgi-specific this compound-resistance factor 1).[3] GBF1 is responsible for activating the ADP-ribosylation factor 1 (ARF1) GTPase, a molecular switch crucial for the formation of COPI-coated vesicles that mediate retrograde transport from the Golgi to the ER and anterograde transport within the Golgi cisternae.[5][6]

BFA binds to the ARF1-GDP-GBF1 complex, preventing the exchange of GDP for GTP and effectively locking ARF1 in its inactive state.[2][6] The lack of active, GTP-bound ARF1 prevents the recruitment of COPI coat proteins to Golgi membranes, thereby inhibiting the budding of transport vesicles.[2][5] This disruption of anterograde transport from the ER to the Golgi causes a rapid accumulation of secretory proteins in the ER.[7] Concurrently, unimpeded retrograde transport leads to the collapse of the Golgi apparatus and its absorption into the ER network.[2][6] This accumulation of unfolded and misfolded proteins overwhelms the ER's folding capacity, triggering ER stress and activating the UPR.[2][6]

The Unfolded Protein Response (UPR) Activation

The accumulation of unfolded proteins in the ER is detected by three transmembrane sensor proteins: IRE1α (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[8][9] Under normal conditions, these sensors are kept inactive by the binding of the ER chaperone BiP/GRP78.[10] When unfolded proteins accumulate, BiP preferentially binds to them, releasing the sensors and allowing their activation to initiate downstream signaling cascades.[10][11]

The PERK Pathway

Upon release from BiP, PERK dimerizes and autophosphorylates, activating its kinase domain.[12][13] Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).[14][15] This phosphorylation leads to a global attenuation of protein synthesis, reducing the load of new proteins entering the ER. Paradoxically, phosphorylated eIF2α selectively enhances the translation of Activating Transcription Factor 4 (ATF4) mRNA.[13][15] ATF4 is a transcription factor that moves to the nucleus and upregulates genes involved in amino acid metabolism, antioxidant responses, and the pro-apoptotic factor CHOP (C/EBP homologous protein).[13][16]

The IRE1α Pathway

IRE1α activation involves dimerization and autophosphorylation, which engages its endoribonuclease (RNase) activity.[11][17] The primary substrate of IRE1α's RNase is the mRNA of X-box binding protein 1 (XBP1).[18] IRE1α excises a 26-nucleotide intron from the XBP1 mRNA.[18] This unconventional splicing event causes a frameshift, leading to the translation of a potent and stable transcription factor, XBP1s ("spliced"). XBP1s translocates to the nucleus to activate the transcription of a wide array of UPR target genes, including those for ER chaperones, ER-associated degradation (ERAD) components, and lipid biosynthesis.[18][19]

The ATF6 Pathway

Upon its release from BiP, Activating Transcription Factor 6 (ATF6), a type II transmembrane protein, translocates from the ER to the Golgi apparatus.[19][20] In the Golgi, ATF6 is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P).[3][21] This releases its N-terminal cytosolic domain (ATF6n), which is an active bZIP transcription factor.[18][21] ATF6n then migrates to the nucleus to activate the transcription of genes encoding ER chaperones like BiP/GRP78 and components of the ERAD machinery.[19][22] BFA treatment, by causing the Golgi to merge with the ER, can lead to the co-localization of ATF6 with S1P and S2P, facilitating its cleavage even without physical translocation.[21][23]

Quantitative Data on this compound-Induced UPR

The effective concentration and treatment duration of BFA can vary significantly depending on the cell type and the specific markers being assayed. The following table summarizes typical experimental conditions and observed outcomes.

| Cell Line | BFA Concentration | Treatment Time | Key UPR Markers Activated / Observations | Reference(s) |

| Generic Mammalian | 1 - 10 µM | 6 - 48 hours | General range for inducing ER stress in cell culture assays. | [1][24] |

| NAG Cells | 0.5 µg/mL (~1.78 µM) | Not specified | Activation of PERK (pPERK) and eIF2α (p-eIF2α). | [14] |

| Rat Hepatocytes | 2.5 µg/mL (~8.9 µM) | 1 hour | Disassembly of Golgi complex, accumulation of albumin in ER. | [7] |

| Rat Hepatocytes | 10 µg/mL (~35.7 µM) | > 1 hour | Prolonged accumulation of protein in the ER, leading to dilation. | [7] |

| MCF-7 Cells | 1 µg/mL (~3.57 µM) | 3 - 24 hours | Time-dependent increase in GRP78 and p53 expression. | [25] |

| Hepatic Stellate Cells | Not Specified | Not Specified | Activation of IRE1α, PERK, and ATF6 pathways. | [8] |

| HepG2 Cells | 0.25 mg/L (~0.89 µM) | 24 hours | Increased protein levels of BiP, PERK, ATF4, and CHOP. | [16] |

| NT2 Cells | 2 µM | 24 hours | Activation of caspase-9, indicative of apoptosis. | [26] |

Note: BFA (C₁₆H₂₄O₄) Molecular Weight ≈ 280.36 g/mol . Concentrations were converted to µM where possible for comparison.

Experimental Protocols for Monitoring BFA-Induced UPR

A multi-assay approach is recommended to confirm the activation and dissect the specific pathways of the BFA-induced UPR.[27]

Western Blotting for UPR Protein Markers

This method is used to detect changes in the levels and post-translational modifications (e.g., phosphorylation) of key UPR proteins.[28]

-

Materials & Reagents:

-

Cell culture plates and this compound.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-PERK, anti-p-eIF2α, anti-ATF6, anti-CHOP, anti-GRP78, anti-XBP1s, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Culture and treat cells with desired concentrations of BFA for various time points.

-

Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

-

Normalize protein samples and denature by boiling with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Wash again and detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensity and normalize to a loading control like β-actin.

-

RT-qPCR for UPR Gene Expression

This technique quantifies changes in the mRNA levels of UPR target genes and can be used to measure XBP1 mRNA splicing.[18][24]

-

Materials & Reagents:

-

Cell culture plates and this compound.

-

RNA isolation kit (e.g., RNeasy kit or TRIzol reagent).

-

Reverse transcription kit (e.g., Superscript II).

-

qPCR master mix (e.g., TaqMan or SYBR Green).

-

Gene-specific primers for targets like GRP78 (HSPA5), CHOP (DDIT3), ATF4, and a housekeeping gene (e.g., GAPDH).

-

Specific primers designed to distinguish between spliced (XBP1s) and unspliced (XBP1u) forms of XBP1.

-

-

Procedure:

-

Culture and treat cells with BFA.

-

Harvest cells and isolate total RNA according to the kit manufacturer's protocol.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

Set up qPCR reactions using the cDNA, qPCR master mix, and gene-specific primers.

-

Run the qPCR program on a real-time PCR machine.

-

Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. For XBP1 splicing, the ratio of spliced to total XBP1 can be calculated.

-

Annexin V/PI Apoptosis Assay

For assessing cell death resulting from prolonged or severe BFA-induced ER stress.[16]

-

Materials & Reagents:

-

Cell culture plates and this compound.

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Binding buffer.

-

Flow cytometer.

-

-

Procedure:

-

Treat cells with BFA for an extended period (e.g., 24-48 hours).

-

Collect both adherent and floating cells and wash them with cold PBS.

-

Resuspend cells in the provided 1x binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Conclusion

This compound is an indispensable pharmacological tool for inducing acute ER stress and studying the intricacies of the Unfolded Protein Response. By potently inhibiting ER-to-Golgi trafficking, it provides a robust and reproducible method for activating all three UPR signaling branches.[1][8][29] Understanding the molecular signature of BFA-induced stress—from the phosphorylation of PERK and IRE1α to the cleavage of ATF6—allows researchers to dissect the complex cellular mechanisms that govern proteostasis. The methodologies and data presented in this guide offer a framework for leveraging BFA in studies related to cancer, neurodegeneration, and metabolic diseases, where ER stress and UPR signaling are known to play critical roles.

References

- 1. invivogen.com [invivogen.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. Regulation of this compound-induced ER stress and apoptosis by mitochondrial NADP⁺-dependent isocitrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition by this compound of a Golgi membrane enzyme that catalyses exchange of guanine nucleotide bound to ARF [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. This compound causes disassembly of the Golgi complex and accumulation of secretory proteins in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unfolded protein response induced by this compound increases collagen type I levels in hepatic stellate cells through an IRE1α, p38 MAPK and Smad-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PERK induces resistance to cell death elicited by endoplasmic reticulum stress and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Combination of this compound and tunicamycin induces apoptosis in HepG2 cells through the endoplasmic reticulum stress-activated PERK-eIF2α-ATF4-CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antigen-derived peptides engage the ER stress sensor IRE1α to curb dendritic cell cross-presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Selective activation of the transcription factor ATF6 mediates endoplasmic reticulum proliferation triggered by a membrane protein - PMC [pmc.ncbi.nlm.nih.gov]

- 20. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 21. Activation of the UPR sensor ATF6α is regulated by its redox-dependent dimerization and ER retention by ERp18 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Role of Disulfide Bridges Formed in the Luminal Domain of ATF6 in Sensing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Endoplasmic Reticulum Stress Stimulates p53 Expression through NF-κB Activation | PLOS One [journals.plos.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 29. agouti-related-protein.com [agouti-related-protein.com]

Physical and chemical properties of Brefeldin A for lab use.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brefeldin A (BFA) is a fungal metabolite that has become an indispensable tool in cell biology, pharmacology, and drug development.[1][2] Initially investigated for its antibiotic properties, BFA is now primarily utilized for its potent and reversible inhibition of intracellular protein transport between the endoplasmic reticulum (ER) and the Golgi apparatus.[3][4][5] This unique mechanism of action allows researchers to dissect the complexities of the secretory pathway, study protein trafficking, and induce cellular responses such as apoptosis.[4][6][7] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its mechanism of action, and detailed protocols for its application in a laboratory setting.

Physical and Chemical Properties

This compound is a macrocyclic lactone produced by several fungal species, including Penicillium brefeldianum.[1][2][3] It is commercially available as a white to off-white crystalline powder.[3]

Table 1: Physical and Chemical Data for this compound

| Property | Value | References |

| Molecular Formula | C₁₆H₂₄O₄ | [1][3][7][8][9][10] |

| Molecular Weight | 280.36 g/mol | [1][3][4][6][7][8][9][11] |

| CAS Number | 20350-15-6 | [4][7][8][9][11][12] |

| Appearance | White to off-white crystalline powder | [3][8] |

| Melting Point | 204-205 °C | [3] |

| Purity | ≥95% to >99% (depending on supplier) | [4][7][9][11] |

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| DMSO | 10 mg/mL, 20 mg/mL, 56 mg/mL, 100 mg/mL | [3][4][6][7][10][12][13] |

| Ethanol | 1 mg/mL, 5 mg/mL, 25 mg/mL | [3][4][10][12][13] |

| Methanol | 10 mg/mL | [3] |

| Dimethylformamide (DMF) | 5 mg/mL | [10][12] |

| Acetone | Soluble | [3] |

| Ethyl Acetate | 1 mg/mL | [3] |

| Water | Poorly soluble/slightly miscible | [3][6] |

Storage and Stability:

This compound should be stored as a lyophilized powder at -20°C, desiccated, and protected from direct sunlight.[3][4] In this form, it is stable for up to 24 months.[4] Stock solutions should be prepared in a suitable solvent like DMSO or ethanol and can be stored at -20°C for up to 3 months or at -80°C for up to a year.[4][6] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4][6][13] Aqueous solutions are not recommended for long-term storage.[10]

Mechanism of Action

This compound disrupts the secretory pathway by inhibiting the transport of proteins from the endoplasmic reticulum (ER) to the Golgi apparatus.[3][5][14] Its primary molecular target is the guanine nucleotide exchange factor (GEF) known as GBF1.[3]

Here's a breakdown of the signaling pathway:

-

GBF1 and Arf1 Activation: GBF1 is responsible for activating the ADP-ribosylation factor 1 (Arf1), a small GTPase, by exchanging its bound GDP for GTP.[3]

-

COPI Coat Recruitment: Activated, GTP-bound Arf1 recruits the COPI coat protein complex to the Golgi membranes.[3] This is a critical step for the formation of transport vesicles that bud off from the Golgi.

-

BFA's Inhibitory Role: this compound binds to the Arf1-GDP-GBF1 complex, preventing the exchange of GDP for GTP and thereby locking Arf1 in its inactive state.[3][15]

-

Vesicle Transport Blockade: The inability to activate Arf1 prevents the recruitment of the COPI coat, leading to a halt in the formation of anterograde (forward) transport vesicles from the ER to the Golgi.[3][5]

-

Golgi Disassembly: Consequently, the Golgi apparatus undergoes a dramatic disassembly, and its components are absorbed into the ER through a process of retrograde (backward) transport.[16][17] This results in the accumulation of secretory proteins within the ER.[7][14]

Caption: Mechanism of this compound (BFA) action on the secretory pathway.

Experimental Protocols

The effective concentration of this compound can vary depending on the cell type and the desired effect. Generally, concentrations ranging from 1 to 10 µg/mL are used.[2] Inhibition of ER to Golgi transport has been observed at concentrations as low as 100 ng/mL, while prolonged treatment at 10 µg/mL can induce apoptosis.[4]

General Protocol for Cell Treatment

-

Prepare this compound Stock Solution: Dissolve this compound powder in sterile DMSO or ethanol to create a stock solution (e.g., 10 mg/mL). Store aliquots at -20°C.

-

Cell Culture: Plate cells at the desired density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration.

-

Incubation: Remove the existing medium from the cells and replace it with the BFA-containing medium. Incubate the cells for the desired period (e.g., 30 minutes to 24 hours), depending on the experimental endpoint.

-

Downstream Analysis: Following incubation, proceed with the intended analysis, such as immunofluorescence microscopy, western blotting, or flow cytometry.

Key Experiments and Methodologies

1. Inhibition of Protein Secretion Assay (e.g., for Cytokines)

This protocol is commonly used in immunology to detect intracellular cytokine production.

-

Objective: To block the secretion of newly synthesized proteins (e.g., cytokines) from the cell, allowing them to accumulate intracellularly for detection by flow cytometry or other methods.

-

Methodology:

-

Stimulate cells to produce the protein of interest (e.g., activate T cells with PMA and ionomycin to produce cytokines).[18][19]

-

Add this compound (typically 1-10 µg/mL) to the cell culture medium.[2][19]

-

Incubate for a period that allows for protein synthesis but prevents secretion (e.g., 2-6 hours).[18][19]

-

Harvest the cells and fix and permeabilize them.

-

Stain the cells with a fluorescently labeled antibody specific to the protein of interest.

-

Analyze the cells by flow cytometry to quantify the intracellular protein levels.

-

References

- 1. This compound | C16H24O4 | CID 5287620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | Cell Signaling Technology [cellsignal.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. selleckchem.com [selleckchem.com]

- 7. invivogen.com [invivogen.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scbt.com [scbt.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. This compound | Translocation | Tocris Bioscience [tocris.com]

- 12. caymanchem.com [caymanchem.com]

- 13. media.cellsignal.com [media.cellsignal.com]

- 14. This compound causes disassembly of the Golgi complex and accumulation of secretory proteins in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. rupress.org [rupress.org]

- 17. Molecular mechanism and functional role of this compound-mediated ADP-ribosylation of CtBP1/BARS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biocompare.com [biocompare.com]

- 19. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

Methodological & Application

Protocol for using Brefeldin A in intracellular cytokine staining.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the use of Brefeldin A (BFA) in intracellular cytokine staining (ICS) for flow cytometry. This compound is a fungal metabolite that is a potent, reversible inhibitor of intracellular protein transport, making it an essential tool for the accurate detection of cytokine-producing cells.

Mechanism of Action: this compound specifically disrupts the protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2][3][4] It achieves this by inhibiting the function of a guanine nucleotide exchange factor (GEF) called GBF1, which is responsible for activating the Arf1p GTPase.[1] This inhibition prevents the association of the COPI coat with the Golgi membrane, leading to the collapse of the Golgi into the ER and the accumulation of newly synthesized proteins, including cytokines, within the ER.[1] This intracellular retention is crucial for their subsequent detection by flow cytometry.

Comparison with Monensin

This compound and Monensin are the two most commonly used protein transport inhibitors for ICS. While both effectively block protein secretion, they have different mechanisms of action and can have varying effects on cells. Monensin, a sodium ionophore, disrupts the function of the trans-Golgi network.[5]

Key Differences:

-

Toxicity: this compound is generally considered less toxic to cells than Monensin, especially with prolonged incubation times.[6][7] Monensin treatment can lead to lower cell viability.[7]

-

Efficacy: this compound is often more potent and effective at inhibiting the secretion of monocytic cytokines like IL-1β, IL-6, and TNF-α.[6] Studies have shown that BFA traps a greater percentage of TNF-α inside activated cells compared to Monensin.[7]

-

Surface Marker Expression: this compound can affect the expression of some cell surface markers. For instance, it has been shown to completely block the extracellular expression of the early activation marker CD69 on mouse lymphocytes, while Monensin does not.[5] Conversely, Monensin can cause more significant downregulation of CD4 expression following activation compared to BFA.[7]

For most cytokine staining applications, this compound is the preferred inhibitor. However, for simultaneous detection of cytokines and certain surface molecules that are transiently expressed and then re-internalized, such as CD107a and CD154, a combination of both this compound and Monensin may be recommended.[8][9][10]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in intracellular cytokine staining protocols.

Table 1: Recommended Working Concentrations of this compound

| Application | Recommended this compound Concentration | Reference(s) |

| General Intracellular Cytokine Staining | 1 - 10 µg/mL | [8][11][12] |

| Combined with Monensin for Cytokine/CD107/CD154 | 5 µg/mL | [8][10] |

| Inhibition of ER to Golgi Trafficking (observed as low as) | 100 ng/mL | [4] |

| Apoptosis Induction (prolonged treatment) | 10 µg/mL | [4] |

Table 2: Recommended Incubation Times with this compound

| Cell Type / Cytokine | Recommended Incubation Time | Reference(s) |

| Most Proinflammatory Cytokines (e.g., IFN-γ, TNF-α, IL-2) | 4 - 6 hours | [8][9][13][14] |

| IL-10 and TGF-β | 12 - 24 hours | [8][12] |

| Monocytes (LPS stimulation for TNF-α and IL-6) | 4 hours | [13] |

| T cells (PMA/Ionomycin for TNF-α and IL-2) | 4 hours | [13] |

| T cells (PMA/Ionomycin for IFN-γ) | 6 hours | [13] |

Experimental Protocol: Intracellular Cytokine Staining using this compound

This protocol provides a general workflow for ICS. Optimization of stimulation conditions, antibody concentrations, and incubation times is recommended for each specific cell type and experimental system.

Materials:

-

Cells of interest (e.g., PBMCs, splenocytes)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Cell stimulation agent (e.g., PMA/Ionomycin, specific antigen, anti-CD3/CD28 antibodies)

-

This compound solution (stock solution typically 5-10 mg/mL in DMSO or ethanol)[4][12]

-

Phosphate-Buffered Saline (PBS)

-

FACS Buffer (PBS with 1-2% BSA or FBS and 0.05% sodium azide)

-

LIVE/DEAD fixable viability dye

-

Fluorochrome-conjugated antibodies against cell surface markers

-

Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™ or similar)

-

Permeabilization/Wash Buffer (e.g., BD Perm/Wash™ buffer or similar)

-

Fluorochrome-conjugated antibodies against intracellular cytokines

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Cell Stimulation and Cytokine Accumulation:

-

Add the desired stimulant to the cell suspension.

-

For protein antigens, incubate for 1-2 hours before adding this compound to allow for antigen processing.[9][10] For stimulants like PMA/Ionomycin or peptide pools, this compound can be added at the beginning of the stimulation.

-

Add this compound to a final concentration of 1-10 µg/mL.[8][12]

-

Incubate the cells for the optimized duration (typically 4-6 hours) at 37°C in a 5% CO2 incubator.[8][13]

-

-

Surface Marker Staining:

-

Harvest the cells and wash them with cold PBS or FACS buffer.

-

Stain for cell viability using a LIVE/DEAD fixable dye according to the manufacturer's instructions. This step is crucial as it allows for the exclusion of dead cells, which can non-specifically bind antibodies.[8]

-

Wash the cells.

-

Stain with fluorochrome-conjugated antibodies against cell surface markers for 20-30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Fixation and Permeabilization:

-

Resuspend the cells in a fixation/permeabilization solution and incubate for 20 minutes at 4°C.

-

Wash the cells with a permeabilization/wash buffer.

-

-

Intracellular Cytokine Staining:

-

Resuspend the fixed and permeabilized cells in the permeabilization/wash buffer containing the fluorochrome-conjugated anti-cytokine antibodies.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with permeabilization/wash buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in FACS buffer.

-

Acquire the data on a flow cytometer. Be sure to include appropriate controls, such as unstained cells, single-color controls for compensation, and fluorescence minus one (FMO) controls.

-

Visualizations

Below are diagrams illustrating the mechanism of this compound and the experimental workflow for intracellular cytokine staining.

Caption: Mechanism of this compound in blocking cytokine secretion.

Caption: Experimental workflow for intracellular cytokine staining.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. invivogen.com [invivogen.com]

- 3. youtube.com [youtube.com]

- 4. This compound | Cell Signaling Technology [cellsignal.com]

- 5. This compound, but not monensin, completely blocks CD69 expression on mouse lymphocytes: efficacy of inhibitors of protein secretion in protocols for intracellular cytokine staining by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of monensin and this compound for flow cytometric determination of interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Intracellular Cytokine Staining (ICS) on Human Lymphocytes or Peripheral Blood Mononuclear Cells (PBMCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 12. iti.stanford.edu [iti.stanford.edu]

- 13. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Brefeldin A in Protein Secretion Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Brefeldin A (BFA), a potent and reversible inhibitor of protein transport, for studying and blocking protein secretion in various cell types. This document includes detailed protocols, quantitative data on incubation times and concentrations, and visual diagrams to facilitate experimental design and execution.

Introduction to this compound

This compound is a fungal metabolite that disrupts the structure and function of the Golgi apparatus, thereby blocking the anterograde transport of proteins from the endoplasmic reticulum (ER) to the Golgi.[1][2][3] Its primary target is the guanine nucleotide exchange factor (GEF) GBF1.[4] BFA non-competitively binds to the Arf1-GDP-GBF1 complex, preventing the formation of the active GTP-bound Arf1.[2] This inhibition blocks the recruitment of COPI coat proteins to Golgi membranes, leading to the disassembly of the Golgi complex and the redistribution of Golgi components into the ER.[2][4][5] This rapid and reversible action makes BFA an invaluable tool for studying protein trafficking and for accumulating secreted proteins within the cell for analysis.

Mechanism of Action

This compound's mechanism of action involves the disruption of the COPI-mediated vesicular transport within the early secretory pathway.

Caption: this compound inhibits GBF1, preventing Arf1 activation and COPI coat recruitment, thus blocking retrograde transport and causing Golgi collapse into the ER.

Quantitative Data on this compound Incubation

The optimal concentration and incubation time for BFA are cell-type and application-dependent. It is crucial to perform a dose-response and time-course experiment for each new cell line and experimental setup to determine the ideal conditions that maximize protein retention while minimizing cytotoxicity. Prolonged exposure to BFA can induce apoptosis.[4][6][7]

| Cell Type | BFA Concentration | Incubation Time | Application | Reference |

| 3T3-L1 adipocytes | 5 µg/ml | 45 min | Blocking ER exit | [8] |

| Human macrophages | 5 µg/ml | 6 hours | Intracellular cytokine staining | [9] |

| Human glioblastoma cells (SA4, SA146, U87MG) | 100 ng/ml | 24 hours | Induction of apoptosis and cell cycle arrest | [6] |

| Rat hepatocytes | 2.5 µg/ml | 1 hour | Inhibition of albumin secretion | [10] |

| Rat hepatocytes | 10 µg/ml | >1 hour | Prolonged accumulation of protein in the ER | [10] |

| Normal Rat Kidney (NRK) cells | 0.1 - 1.0 µg/ml | 5 - 10 min | Dissociation of 110-kD protein from Golgi | |

| Peripheral Blood Mononuclear Cells (PBMCs) | 10 µg/ml | 4 - 6 hours | Intracellular cytokine staining | [9] |

| Mouse T cells | 10 µg/ml | 5 hours | Intracellular cytokine staining | [7] |

| Madin-Darby canine kidney (MDCK) cells | 0.5 - 30 µg/ml | Not specified | Inhibition of polarized protein secretion | [11] |

Experimental Protocols

Protocol 1: General Protocol for Inhibition of Protein Secretion

This protocol provides a general workflow for treating cultured cells with BFA to accumulate secreted proteins intracellularly for subsequent analysis by methods such as Western blotting or immunofluorescence.

Materials:

-

Cultured cells

-

Complete cell culture medium

-

This compound (stock solution in DMSO or ethanol, stored at -20°C)[3]

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

Procedure:

-

Cell Culture: Plate cells at an appropriate density and grow until they reach the desired confluency.

-

BFA Preparation: Dilute the BFA stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is recommended to test a range of concentrations (e.g., 0.1 - 10 µg/ml).

-

Incubation: Remove the existing medium from the cells and replace it with the BFA-containing medium. Incubate the cells for the desired period (e.g., 1 - 6 hours) at 37°C in a CO2 incubator. The optimal time should be determined empirically.[4]

-

Cell Lysis (for Western Blotting):

-

After incubation, place the culture dish on ice and wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with protease inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate for further analysis.

-

-

Fixation (for Immunofluorescence):

-

After incubation, wash the cells grown on coverslips twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Proceed with permeabilization and immunolabeling according to standard protocols.

-

Protocol 2: Intracellular Cytokine Staining for Flow Cytometry

This protocol is adapted for the detection of intracellular cytokines in immune cells, such as T cells or macrophages, following stimulation.[9][12][13]

Materials:

-

Immune cells (e.g., PBMCs, splenocytes)

-

Complete RPMI-10 medium[12]

-

Cell stimulant (e.g., PMA and ionomycin, or specific antigen)[7][14]

-

This compound (10 µg/ml final concentration is common)[12]

-

Anti-CD28 antibody (for T cell co-stimulation)[12]

-

Fixation/Permeabilization buffers

-

Fluorochrome-conjugated antibodies against surface markers and intracellular cytokines

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of your immune cells at a concentration of 2 x 10^6 cells/ml in complete RPMI-10 medium.[12]

-

Stimulation:

-

BFA Addition: Add this compound to a final concentration of 10 µg/ml.[12]

-

Incubation: Continue the incubation for an additional 4-6 hours.[9][12] The total stimulation time is typically around 6 hours.[12]

-

Surface Staining:

-

Wash the cells with staining buffer (e.g., PBS with 2% FBS).

-

Incubate with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C in the dark.

-

-

Fixation and Permeabilization:

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.

-

Wash and resuspend the cells in a permeabilization buffer.

-

-

Intracellular Staining:

-

Add fluorochrome-conjugated antibodies against the intracellular cytokines of interest.

-

Incubate for 30 minutes at room temperature or 4°C in the dark.

-

-

Analysis:

-

Wash the cells with permeabilization buffer and then resuspend in staining buffer.

-

Analyze the cells on a flow cytometer.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a this compound-based protein secretion inhibition experiment followed by analysis.

Caption: A typical workflow for using this compound to block protein secretion, followed by various downstream analytical methods.

Important Considerations

-

Toxicity: BFA can be toxic to cells, especially with prolonged incubation times or at high concentrations.[4][7][9] It is essential to perform viability assays (e.g., Trypan Blue exclusion, PI staining) to ensure that the observed effects are not due to cell death.

-